Cas no 59227-67-7 (1-(5-Bromothiophen-3-yl)ethanone)
1-(5-Bromothiophen-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Bromothiophen-3-yl)ethanone
- 1-(5-bromo-3-thienyl)Ethanone
- 1-(2-bromo-thien-4-yl)ethanone
- 1-(5-bromo-thiophen-3-yl)-ethanone
- 2-bromo-4-acetylthiophene
- 3-ACETYL-5-BROMOTHIOPHENE
- 4-acetyl-2-bromothiophen
- 4-acetyl-2-bromothiophene
- AB71462
- AG-L-23760
- ANW-52302
- CTK5A9629
- SureCN1820040
- MFCD16659624
- 1-(5-bromothiophen-3-yl)ethan-1-one
- 59227-67-7
- DS-0896
- FS-3059
- SCHEMBL1820040
- DA-30857
- DTXSID70506761
- SY110711
- J-503426
- BEDKDDPMXRCHPJ-UHFFFAOYSA-N
- CS-W006603
- AKOS015835328
-
- MDL: MFCD16659624
- Inchi: 1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3
- InChI Key: BEDKDDPMXRCHPJ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)C(C)=O
Computed Properties
- Exact Mass: 203.92445
- Monoisotopic Mass: 203.92445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- Density: 1.619±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 63-64 ºC
- Boiling Point: 130-135 ºC (13 Torr)
- Flash Point: 110.3±23.2 ºC,
- Solubility: Very slightly soluble (0.51 g/l) (25 º C),
- PSA: 17.07
1-(5-Bromothiophen-3-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B699005-500mg |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 500mg |
$ 316.00 | 2023-04-18 | ||
| TRC | B699005-1g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 1g |
$ 485.00 | 2022-06-06 | ||
| TRC | B699005-2.5g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 2.5g |
$ 1303.00 | 2023-04-18 | ||
| TRC | B699005-5g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 5g |
$ 2463.00 | 2023-04-18 | ||
| Chemenu | CM199135-5g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 98% | 5g |
$468 | 2021-08-05 | |
| Chemenu | CM199135-10g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 98% | 10g |
$879 | 2021-08-05 | |
| Chemenu | CM199135-25g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 98% | 25g |
$1468 | 2021-08-05 | |
| Chemenu | CM199135-5g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 98% | 5g |
$530 | 2023-01-19 | |
| Chemenu | CM199135-10g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 98% | 10g |
$867 | 2023-01-19 | |
| Chemenu | CM199135-25g |
1-(5-Bromothiophen-3-yl)ethanone |
59227-67-7 | 98% | 25g |
$1446 | 2023-01-19 |
1-(5-Bromothiophen-3-yl)ethanone Suppliers
1-(5-Bromothiophen-3-yl)ethanone Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-(5-Bromothiophen-3-yl)ethanone
1-(5-Bromothiophen-3-yl)ethanone: A Comprehensive Overview
1-(5-Bromothiophen-3-yl)ethanone, also known by its CAS number CAS No. 59227-67-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C8H6BrS, is a derivative of thiophene, a five-membered heterocyclic aromatic compound. The presence of the bromine atom at the 5-position and the ketone group at the 3-position makes it a unique structure with distinct chemical properties.
The synthesis of 1-(5-Bromothiophen-3-yl)ethanone typically involves multi-step reactions, often starting from thiophene derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, as reported in various research journals. For instance, a study published in the Journal of Organic Chemistry highlighted the use of palladium-catalyzed cross-coupling reactions to achieve high yields of this compound.
In terms of physical properties, 1-(5-Bromothiophen-3-yl)ethanone is known for its high melting point and moderate solubility in organic solvents. Its stability under various conditions has been extensively studied, with findings indicating that it exhibits good thermal stability up to 200°C. The compound's electronic properties, particularly its ability to act as an electron-deficient aromatic system, make it a valuable component in the design of functional materials.
The application of 1-(5-Bromothiophen-3-yl)ethanone spans across multiple domains. In drug discovery, it serves as a building block for constructing bioactive molecules with potential therapeutic applications. Recent research has explored its role in modulating cellular signaling pathways, offering promising leads for anti-cancer drug development. Additionally, in materials science, this compound has been utilized in the synthesis of advanced polymers and organic semiconductors.
From an environmental perspective, understanding the ecological impact of CAS No. 59227-67-7 is crucial. Studies have shown that while it exhibits low toxicity towards aquatic organisms under standard laboratory conditions, its persistence in natural environments requires further investigation. Regulatory bodies are increasingly focusing on such compounds to ensure their safe handling and disposal.
The latest research on 1-(5-Bromothiophen-3-yl)ethanone has delved into its photochemical properties. A study published in Nature Communications revealed that this compound exhibits strong fluorescence under UV light, making it a candidate for applications in optoelectronics and sensing technologies. Furthermore, its ability to undergo reversible redox reactions has opened new avenues for its use in energy storage devices such as supercapacitors.
In conclusion, 1-(5-Bromothiophen-3-yl)ethanone, with its unique chemical structure and versatile properties, continues to be a focal point in both academic research and industrial applications. As advancements in synthetic chemistry and materials science progress, this compound is expected to play an even more pivotal role in shaping future innovations across diverse fields.
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